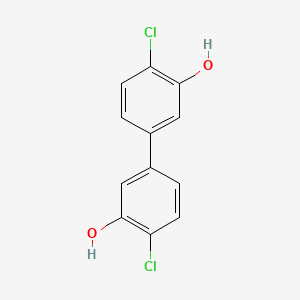
(1,1'-Biphenyl)-3,3'-diol, 4,4'-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- is an organic compound with the molecular formula C12H8Cl2O2 It is a derivative of biphenyl, where two hydroxyl groups are attached to the 3,3’ positions and two chlorine atoms are attached to the 4,4’ positions of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,4’-dichlorobiphenyl is then subjected to hydroxylation using a strong base like sodium hydroxide in the presence of an oxidizing agent such as hydrogen peroxide to introduce the hydroxyl groups at the 3,3’ positions.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and hydroxylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding biphenyl derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of biphenylquinones.
Reduction: Formation of biphenyl derivatives without chlorine atoms.
Substitution: Formation of biphenyl derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also interact with hydrophobic pockets in proteins, affecting their function. The compound’s effects are mediated through these molecular interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1,1’-Biphenyl)-4,4’-diol: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
(1,1’-Biphenyl)-3,3’-diol: Lacks the chlorine atoms at the 4,4’ positions, affecting its chemical behavior.
4,4’-Dichlorobiphenyl: Lacks the hydroxyl groups, leading to different applications and reactivity.
Uniqueness
(1,1’-Biphenyl)-3,3’-diol, 4,4’-dichloro- is unique due to the presence of both hydroxyl and chlorine groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
53905-37-6 |
|---|---|
Molecular Formula |
C12H8Cl2O2 |
Molecular Weight |
255.09 g/mol |
IUPAC Name |
2-chloro-5-(4-chloro-3-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H |
InChI Key |
HCMZQOFFKKISQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


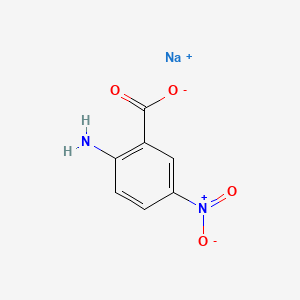
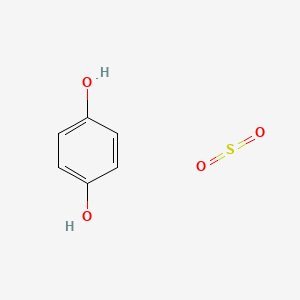


![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)

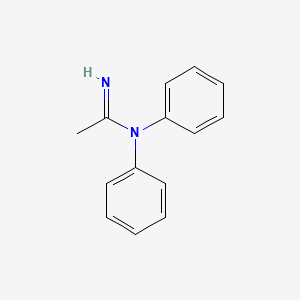
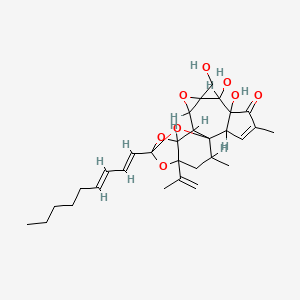

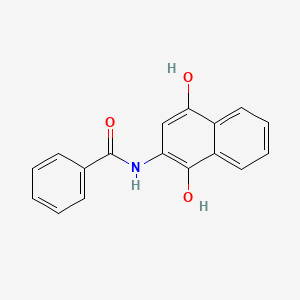



![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
